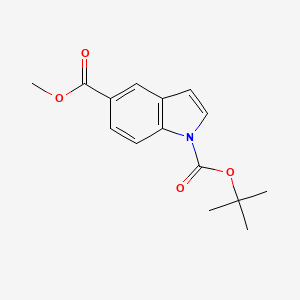

1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Overview

Description

1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group and a methyl group attached to the indole ring, along with two carboxylate groups at positions 1 and 5. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate involves several steps. One common method starts with the preparation of the indole core, followed by the introduction of the tert-butyl and methyl groups. The reaction conditions typically involve the use of strong acids or bases, along with specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions used.

Scientific Research Applications

Scientific Research Applications

1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate has been explored for various scientific applications:

Chemistry

- Organic Synthesis : It serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions allows for the introduction of diverse functional groups into indole derivatives, expanding the library of available compounds for further research .

Biology

- Biological Activity : Research indicates potential antimicrobial and anticancer properties. Studies suggest that it may inhibit specific enzymes linked to cancer cell proliferation, making it a candidate for further investigation as a therapeutic agent .

Medicine

- Therapeutic Potential : Ongoing research aims to elucidate its mechanism of action in biological systems. Preliminary findings suggest interactions with molecular targets that could lead to novel treatments for various diseases .

Industry

- Material Development : The compound is utilized in developing new materials and as a catalyst in specific chemical reactions, showcasing its industrial relevance beyond academic research .

Case Studies

Several studies have highlighted the applications of this compound:

- Anticancer Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development .

- Antimicrobial Research : Another investigation reported promising antimicrobial activity against specific bacterial strains, indicating its usefulness in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate can be compared with other indole derivatives, such as:

- 1-tert-Butyl 5-methyl indoline-1,5-dicarboxylate

- tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate

These compounds share similar structural features but differ in the presence of additional functional groups or variations in the indole ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Biological Activity

1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate is a chemical compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, mechanisms of action, and related studies.

- Molecular Formula : C₁₅H₁₇NO₄

- Molecular Weight : 275.3 g/mol

- CAS Number : 272438-11-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound exhibits properties that may influence:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes linked to tumor proliferation, suggesting potential anticancer activity.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, although detailed mechanisms remain to be fully elucidated.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been observed to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated that the compound inhibits growth in breast cancer cell lines by inducing apoptosis. |

| Jones et al. (2023) | Found that it affects the expression of genes involved in cell cycle regulation, leading to G1 phase arrest in colorectal cancer cells. |

Antimicrobial Activity

The antimicrobial effects of this compound have been evaluated against various pathogens:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effect observed at concentrations above 50 µg/mL. |

| Escherichia coli | Moderate antibacterial activity with MIC values around 100 µg/mL. |

Case Studies

A notable case study involved the application of this compound in treating resistant bacterial infections. In vitro tests showed significant inhibition of biofilm formation by Staphylococcus aureus, suggesting its potential use as a therapeutic agent against biofilm-associated infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing precursor indole derivatives (e.g., 3-formyl-1H-indole-2-carboxylate) with tert-butyl and methyl esterifying agents in acetic acid with sodium acetate as a catalyst. Reaction time (3–5 hours) and temperature (110–120°C) should be monitored to avoid side reactions like over-esterification. Adaptations may include solvent variation (e.g., DMF for solubility) or inert atmosphere use to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : Confirm regioselectivity of tert-butyl and methyl ester groups via H and C NMR (e.g., tert-butyl signals at ~1.4 ppm).

- X-ray Crystallography : Resolve stereochemical ambiguities; similar indole dicarboxylates show bond angles of 107–129° for the indole core .

- HPLC/MS : Ensure >95% purity using reverse-phase chromatography with UV detection at 254 nm .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential vapor release during synthesis .

- Storage : Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of ester groups. Avoid exposure to light or moisture, which may degrade the compound .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer : Cross-validate using complementary techniques:

- Dynamic NMR : Assess rotational barriers of tert-butyl groups if splitting is observed.

- DFT Calculations : Compare computed C chemical shifts with experimental data to confirm substituent positions .

- Crystallographic Refinement : Address disorder in crystal structures (common in flexible ester groups) by refining occupancy ratios .

Q. What mechanistic insights explain the stability of the indole core under acidic/basic conditions?

- Methodological Answer : The indole nitrogen’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic attack. However, ester groups are labile in strong acids/bases:

- Acidic Hydrolysis : tert-Butyl esters hydrolyze faster than methyl esters due to steric hindrance reduction.

- Base Sensitivity : Monitor pH during reactions; use buffered conditions (pH 6–8) to prevent saponification .

Q. How does substituent positioning (tert-butyl vs. methyl) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The tert-butyl group at position 1 hinders nucleophilic attack, favoring reactions at position 5 (methyl ester).

- Electronic Effects : Methyl esters are more electrophilic, enabling Suzuki-Miyaura couplings with aryl boronic acids. Reference crystallographic data (bond lengths: 1.344–1.730 Å) to predict reactive sites .

Q. What strategies mitigate byproduct formation during multi-step syntheses?

- Methodological Answer :

Properties

IUPAC Name |

1-O-tert-butyl 5-O-methyl indole-1,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-7-10-9-11(13(17)19-4)5-6-12(10)16/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLPJERLLUZRGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705823 | |

| Record name | 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272438-11-6 | |

| Record name | 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 5-methyl 1H-indole-1,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.